
Acetylfuratrizine
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Overview
Description
Acetylfuratrizine, also known as N-(6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazin-3-yl)acetamide, is a chemical compound with the molecular formula C10H8N4O4. It is known for its unique structure, which includes a nitrofuran moiety and a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylfuratrizine typically involves the reaction of 5-nitro-2-furaldehyde with 6-amino-1,2,4-triazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall reaction can be summarized as follows:
5-nitro-2-furaldehyde+6-amino-1,2,4-triazine+acetic anhydride→this compound+by-products
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Acetylfuratrizine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the triazine ring under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives
Scientific Research Applications
Acetylfuratrizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetylfuratrizine involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. These interactions contribute to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.
Furazolidone: A nitrofuran compound used as an antibacterial and antiprotozoal agent.
Triazine-based Compounds: Various triazine derivatives used in agriculture and medicine.
Uniqueness of Acetylfuratrizine
This compound is unique due to its combined nitrofuran and triazine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1789-26-0 |
---|---|
Molecular Formula |
C11H9N5O4 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
N-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]acetamide |
InChI |
InChI=1S/C11H9N5O4/c1-7(17)13-11-12-6-8(14-15-11)2-3-9-4-5-10(20-9)16(18)19/h2-6H,1H3,(H,12,13,15,17)/b3-2+ |
InChI Key |
SWMPGCCDXNLPED-NSCUHMNNSA-N |
SMILES |
CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
CC(=O)NC1=NC=C(N=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Synonyms |
acetylfuratrizine panfuran acetate |
Origin of Product |
United States |
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